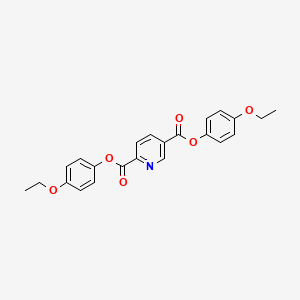

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine-2,5-dicarboxylate complexes are a class of compounds that have been studied for their potential applications in various fields . They often form part of larger molecular structures, contributing to their unique properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of pyridine-2,5-dicarboxylic acid with other compounds under specific conditions . The exact method would depend on the desired end product and its intended use.Molecular Structure Analysis

The molecular structure of these compounds can be quite complex, often involving coordination with metal ions . The exact structure would depend on the specific compound and the conditions under which it was synthesized.Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite varied, depending on the specific compound and the reaction conditions . In some cases, these compounds can undergo reactions that result in significant changes to their molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite varied, depending on their specific structure . This can include properties such as their solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Pyridine Derivatives in Agrochemical and Pharmaceutical Industries

Summary of Application

Pyridine is a valuable nitrogen-based heterocyclic compound present in a large number of naturally occurring bioactive compounds. It is widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals .

Methods of Application

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries were discussed . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Schiff Bases with Transition Metal Complexes

Summary of Application

Schiff bases transition metal complexes have received significant attention in the scientific community for their versatile applications. The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .

Methods of Application

The synthesis of Schiff base ligands and their complexes with metals Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) were presented .

Results or Outcomes

Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .

Pyridine-2,5-dicarboxylate Complexes with Transition Metals

Summary of Application

Pyridine-2,5-dicarboxylate complexes with transition metals have been synthesized and studied for their antimicrobial and cytotoxic effects .

Methods of Application

Three novel mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with pyridine-2,5-dicarboxylic acid and 2,2′-bipyridine have been synthesized . The metals used were Co(II), Cu(II), and Zn(II) .

Results or Outcomes

The results of antimicrobial activity of the compounds were obtained by the agar disk diffusion method . Furthermore, the cytotoxic activity was evaluated by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide viability assay for 24 and 48 h on rat glioma cells (C6) .

Kagomé Lattice Coordination Polymer

Summary of Application

A new Kagomé lattice coordination polymer based on bismuth and pyridine-2,5-dicarboxylate has been obtained via a solvo-thermal reaction .

Methods of Application

The Kagomé lattice topology was assembled from ML4 metal–organic polyhedra prepared using bismuth nitrate and pyridine-2,5-dicarboxylate .

Results or Outcomes

Bi (pydc)2· (H3O+) (H2O)0.83 is, to the best of our knowledge, the first example of a bismuth-based coordination polymer to form with a Kagomé topology . Its structure and photoluminescence properties are reported .

Nitrogen-Doped Porous Carbons

Summary of Application

A novel pyridine-containing metal-organic framework (MOF) was directly carbonized at different temperatures to produce nitrogen-doped porous carbons (NPCs) .

Methods of Application

The MOF, [Zn(bpdc)DMA]·DMF, where bpdc = 2,2′-bipyridine-5,5′-dicarboxylate, was carbonized at 800 °C and 1000 °C to produce NPCs .

Results or Outcomes

The as-prepared porous carbons, NPC800 (obtained at 800 °C) and NPC1000 (obtained at 1000 °C), were characterized . NPC800 showed a higher specific capacitance (226.6 F g−1 at 1 A g−1) than NPC1000 and retained 178.0 F g−1 even at a high current density up to 10 A g−1 .

Pentapyridyl-Supported RuII Complexes

Summary of Application

A series of RuII complexes stabilized with the pentapyridyl ligand Py5Me2 (Py5Me2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl−, H2O, N3−, MeCN) were prepared and characterized .

Methods of Application

The complexes were characterized in the solid state and in non-aqueous solution .

Results or Outcomes

The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJLLQUPTHLSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)